N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide
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Overview
Description
N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a morpholine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the following steps:
Formation of the Hept-4-en-2-yl Intermediate: This step involves the reaction of a suitable starting material with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl groups.
Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-yl derivative.
Coupling with Benzamide: The final step involves the coupling of the morpholin-4-yl intermediate with benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(4Z)-1,1,1-trifluoro-4-(morpholin-4-yl)-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide can be compared with other similar compounds, such as:
Trifluoromethylated Benzamides: These compounds share the trifluoromethyl group and benzamide moiety but may differ in other structural features.
Morpholine Derivatives: Compounds containing the morpholine ring, which may have different substituents and functional groups.
Hept-4-en-2-yl Derivatives: Compounds with similar hept-4-en-2-yl structures but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20F6N2O3 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
N-[(Z)-1,1,1-trifluoro-4-morpholin-4-yl-6-oxo-2-(trifluoromethyl)hept-4-en-2-yl]benzamide |
InChI |
InChI=1S/C19H20F6N2O3/c1-13(28)11-15(27-7-9-30-10-8-27)12-17(18(20,21)22,19(23,24)25)26-16(29)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,26,29)/b15-11- |
InChI Key |
WEFRNYHTSDMPOB-PTNGSMBKSA-N |
Isomeric SMILES |
CC(=O)/C=C(/CC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CC=C1)\N2CCOCC2 |
Canonical SMILES |
CC(=O)C=C(CC(C(F)(F)F)(C(F)(F)F)NC(=O)C1=CC=CC=C1)N2CCOCC2 |
Origin of Product |
United States |
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